2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrazine core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions
Formation of Pyrazolo[1,5-a]pyrazine Core: This step often involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between hydrazine and a suitable diketone can form the pyrazolo[1,5-a]pyrazine ring.
Introduction of Butoxyphenyl Group: The butoxyphenyl group can be introduced via a substitution reaction, where a halogenated pyrazolo[1,5-a]pyrazine intermediate reacts with a butoxyphenyl derivative.
Attachment of Dimethylphenylacetamide Group: The final step involves the acylation of the intermediate with 2,3-dimethylphenylacetic acid or its derivatives, using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols or amides to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated intermediates with nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives with enhanced properties.
Scientific Research Applications
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine: Lacks the dimethylphenylacetamide group, potentially altering its biological activity.
N-(2,3-dimethylphenyl)acetamide: Lacks the pyrazolo[1,5-a]pyrazine core, which is crucial for its unique properties.
Uniqueness
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide is unique due to its combination of the pyrazolo[1,5-a]pyrazine core and the butoxyphenyl and dimethylphenylacetamide groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
941933-99-9 |
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Molecular Formula |
C26H28N4O3 |
Molecular Weight |
444.535 |
IUPAC Name |
2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C26H28N4O3/c1-4-5-15-33-21-11-9-20(10-12-21)23-16-24-26(32)29(13-14-30(24)28-23)17-25(31)27-22-8-6-7-18(2)19(22)3/h6-14,16H,4-5,15,17H2,1-3H3,(H,27,31) |
InChI Key |
PPTOUGXWTDSVCV-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC(=C4C)C |
solubility |
not available |
Origin of Product |
United States |
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